molecular formula C11H10N2O2S B1318860 3-(4-Methyl-thiazol-2-ylamino)-benzoic acid CAS No. 859473-66-8

3-(4-Methyl-thiazol-2-ylamino)-benzoic acid

Cat. No.: B1318860
CAS No.: 859473-66-8
M. Wt: 234.28 g/mol
InChI Key: BUGIDDGFQCUIHQ-UHFFFAOYSA-N
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Description

3-(4-Methyl-thiazol-2-ylamino)-benzoic acid is an organic compound that features a thiazole ring attached to a benzoic acid moiety. The thiazole ring is a five-membered heterocyclic structure containing both sulfur and nitrogen atoms. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.

Biochemical Analysis

Biochemical Properties

3-(4-Methyl-thiazol-2-ylamino)-benzoic acid plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to inhibit certain bacterial enzymes, thereby exhibiting antimicrobial properties . Additionally, this compound can bind to specific proteins, altering their conformation and function. These interactions are essential for understanding the compound’s potential therapeutic applications.

Cellular Effects

The effects of this compound on cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cells, this compound can induce apoptosis by modulating signaling pathways and gene expression . Furthermore, it affects cellular metabolism by inhibiting key metabolic enzymes, leading to reduced cell proliferation and growth.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their activity. This binding can result in enzyme inhibition or activation, depending on the target. Additionally, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins . These molecular interactions are critical for its biological activity.

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been studied extensively. Over time, the compound’s stability and degradation can impact its effectiveness. In vitro studies have shown that it remains stable under specific conditions, but its activity may decrease over prolonged periods . Long-term effects on cellular function have also been observed, with some studies indicating potential cytotoxicity at higher concentrations.

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with dosage. At lower doses, the compound exhibits therapeutic effects, such as antimicrobial and anticancer activities. At higher doses, toxic or adverse effects may occur . These threshold effects are crucial for determining the safe and effective dosage range for potential therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. For instance, it can inhibit key enzymes in the glycolytic pathway, leading to reduced energy production in cells . Understanding these metabolic interactions is essential for elucidating the compound’s overall biological effects.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its activity. The compound is transported by specific transporters and binding proteins, which facilitate its localization and accumulation in target tissues . These interactions are vital for its therapeutic potential and effectiveness.

Subcellular Localization

The subcellular localization of this compound plays a significant role in its activity. It is directed to specific compartments or organelles within the cell, where it exerts its effects. Post-translational modifications and targeting signals are essential for its proper localization . These factors influence the compound’s function and therapeutic potential.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Methyl-thiazol-2-ylamino)-benzoic acid typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a thioamide and an α-haloketone.

    Attachment to Benzoic Acid: The thiazole derivative is then coupled with a benzoic acid derivative through an amide bond formation. This can be achieved using coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(4-Methyl-thiazol-2-ylamino)-benzoic acid can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: Electrophilic substitution reactions can occur at the benzoic acid ring.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Catalytic hydrogenation or metal hydrides like lithium aluminum hydride (LiAlH4) are common.

    Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic substitution.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Halogenated benzoic acid derivatives.

Scientific Research Applications

3-(4-Methyl-thiazol-2-ylamino)-benzoic acid has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as an antimicrobial, anti-inflammatory, and anticancer agent.

    Biology: Used in the study of enzyme inhibition and protein-ligand interactions.

    Materials Science: Employed in the synthesis of novel polymers and materials with unique properties.

Comparison with Similar Compounds

Similar Compounds

    Thiazole Derivatives: Compounds like 2-aminothiazole and 4-methylthiazole share the thiazole ring structure.

    Benzoic Acid Derivatives: Compounds such as 4-aminobenzoic acid and 3-nitrobenzoic acid share the benzoic acid moiety.

Uniqueness

3-(4-Methyl-thiazol-2-ylamino)-benzoic acid is unique due to the combination of the thiazole ring and benzoic acid moiety, which imparts distinct biological activities and chemical properties. This combination allows for diverse applications in medicinal chemistry and materials science, making it a valuable compound for research and development.

Properties

IUPAC Name

3-[(4-methyl-1,3-thiazol-2-yl)amino]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O2S/c1-7-6-16-11(12-7)13-9-4-2-3-8(5-9)10(14)15/h2-6H,1H3,(H,12,13)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUGIDDGFQCUIHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)NC2=CC=CC(=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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